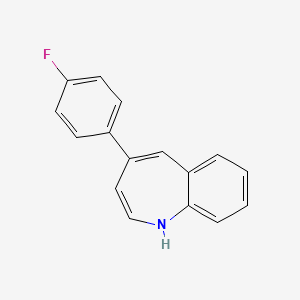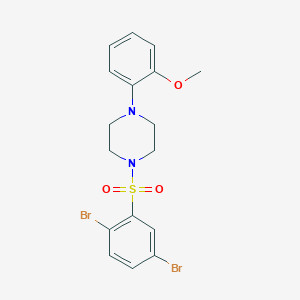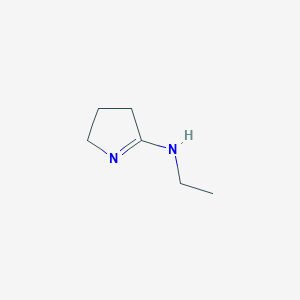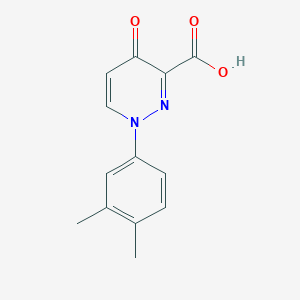![molecular formula C25H21ClN2O5S B12116187 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12116187.png)
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[benzyl(méthyl)sulfamoyl]phényl}-6-chloro-7-méthyl-4-oxo-4H-chromène-2-carboxamide est un composé organique complexe ayant des applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par sa structure unique, qui comprend un groupe benzyl(méthyl)sulfamoyl, un cycle phényle, un substituant chloro et un noyau chromène. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et une réactivité spécifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-{4-[benzyl(méthyl)sulfamoyl]phényl}-6-chloro-7-méthyl-4-oxo-4H-chromène-2-carboxamide implique généralement plusieurs étapes, y compris la formation du noyau chromène, l'introduction du substituant chloro et la fixation du groupe benzyl(méthyl)sulfamoyl. Les voies de synthèse courantes peuvent impliquer :
Formation du noyau chromène : Cela peut être réalisé par des réactions de cyclisation impliquant des produits de départ appropriés, tels que des dérivés de salicylaldéhyde et des β-cétoesters.
Introduction du substituant chloro : Des réactions de chloration utilisant des réactifs comme le chlorure de thionyle ou le pentachlorure de phosphore peuvent être utilisées pour introduire le groupe chloro à la position souhaitée.
Fixation du groupe benzyl(méthyl)sulfamoyl : Cette étape peut impliquer des réactions de substitution nucléophile utilisant le chlorure de benzyl(méthyl)sulfamoyl et des catalyseurs basiques appropriés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour obtenir des rendements et une pureté plus élevés. Des techniques telles que la synthèse en écoulement continu et les systèmes de réaction automatisés peuvent être utilisées pour augmenter efficacement le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-{4-[benzyl(méthyl)sulfamoyl]phényl}-6-chloro-7-méthyl-4-oxo-4H-chromène-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Des réactions de réduction utilisant des agents comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisées pour réduire des groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent être utilisées pour remplacer des substituants spécifiques par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants en conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs en conditions de température et de solvant contrôlées.
Substitution : Divers nucléophiles ou électrophiles en présence de catalyseurs et de solvants appropriés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites du composé avec des groupes fonctionnels modifiés.
Applications de la recherche scientifique
N-{4-[benzyl(méthyl)sulfamoyl]phényl}-6-chloro-7-méthyl-4-oxo-4H-chromène-2-carboxamide a des applications diverses dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris le développement de médicaments et les études pharmacologiques.
Industrie : Utilisé dans le développement de produits chimiques spécialisés, de colorants et d'autres produits industriels.
Mécanisme d'action
Le mécanisme d'action de N-{4-[benzyl(méthyl)sulfamoyl]phényl}-6-chloro-7-méthyl-4-oxo-4H-chromène-2-carboxamide implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut exercer ses effets en :
Se liant aux enzymes ou aux récepteurs : Modulation de l'activité d'enzymes ou de récepteurs spécifiques impliqués dans les processus biologiques.
Inhibant ou activant des voies : Influence sur les principales voies de signalisation qui régulent les fonctions cellulaires.
Induisant des réponses cellulaires : Déclenchement de réponses cellulaires telles que l'apoptose, l'arrêt du cycle cellulaire ou la modulation immunitaire.
Applications De Recherche Scientifique
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating the activity of specific enzymes or receptors involved in biological processes.
Inhibiting or Activating Pathways: Affecting key signaling pathways that regulate cellular functions.
Inducing Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.
Comparaison Avec Des Composés Similaires
N-{4-[benzyl(méthyl)sulfamoyl]phényl}-6-chloro-7-méthyl-4-oxo-4H-chromène-2-carboxamide peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Les composés similaires peuvent inclure :
Dérivés de crésol : Composés avec des groupes phényle et sulfonamide similaires.
Acide 4-iodobenzoïque : Composés avec des substituants carboxamide et halogène similaires.
La combinaison unique de groupes fonctionnels dans N-{4-[benzyl(méthyl)sulfamoyl]phényl}-6-chloro-7-méthyl-4-oxo-4H-chromène-2-carboxamide confère des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux pour diverses applications scientifiques.
Propriétés
Formule moléculaire |
C25H21ClN2O5S |
|---|---|
Poids moléculaire |
497.0 g/mol |
Nom IUPAC |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H21ClN2O5S/c1-16-12-23-20(13-21(16)26)22(29)14-24(33-23)25(30)27-18-8-10-19(11-9-18)34(31,32)28(2)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,27,30) |
Clé InChI |
SEEXGFKTRBPWCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)


![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)



![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)




